Cas no 2229624-84-2 (3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine)
3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine
- 2229624-84-2
- EN300-1962272
- [3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine
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- Inchi: 1S/C14H16F2N2/c1-18-6-11(10-4-2-3-5-12(10)18)13(9-17)7-14(15,16)8-13/h2-6H,7-9,17H2,1H3
- InChI Key: FCNSGZNYDSMBBU-UHFFFAOYSA-N
- SMILES: FC1(CC(CN)(C2=CN(C)C3C=CC=CC2=3)C1)F
Computed Properties
- Exact Mass: 250.12815484g/mol
- Monoisotopic Mass: 250.12815484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 31Ų
3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1962272-0.05g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1962272-0.1g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1962272-0.25g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 0.25g |
$1432.0 | 2023-09-17 | ||
| Enamine | EN300-1962272-0.5g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1962272-1.0g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 1g |
$1557.0 | 2023-05-31 | ||
| Enamine | EN300-1962272-2.5g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1962272-5.0g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 5g |
$4517.0 | 2023-05-31 | ||
| Enamine | EN300-1962272-10.0g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 10g |
$6697.0 | 2023-05-31 | ||
| Enamine | EN300-1962272-1g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1962272-5g |
[3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutyl]methanamine |
2229624-84-2 | 5g |
$4517.0 | 2023-09-17 |
3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine
Introduction to 3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine (CAS No. 2229624-84-2)
3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine is a sophisticated organic compound characterized by its unique structural and functional properties. This molecule, identified by the chemical identifier CAS No. 2229624-84-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and medicinal research. The compound’s structure incorporates a difluorinated cyclobutyl moiety and an indole derivative, which are known for their diverse biological activities and interactions with biological targets.
The difluorinated cyclobutylmethanamine core of this compound contributes to its distinct chemical reactivity and stability, making it a valuable scaffold for further derivatization and functionalization. This feature is particularly appealing in the context of modern drug design, where modularity and tunability are key considerations. The presence of a methyl-substituted indole group at the 1-position further enhances the compound’s pharmacological profile, suggesting potential interactions with enzymes, receptors, or other biomolecules relevant to therapeutic intervention.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding affinities and mechanisms of action of such complex molecules more efficiently than ever before. The difluoro-substituted cyclobutyl ring in 3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine has been shown to influence electronic properties and steric hindrance, which are critical factors in determining biological activity. These insights have guided the optimization of analogs with improved potency and selectivity.
In the realm of medicinal chemistry, the indole scaffold is a well-documented pharmacophore with a wide range of biological functions. Its derivatives have been extensively studied for their roles in modulating neurotransmitter systems, immune responses, and metabolic pathways. The incorporation of a methyl group at the 3-position of the indole ring further fine-tunes its pharmacological properties, potentially enhancing binding affinity or altering metabolic stability. Such modifications are often employed to improve drug-like characteristics, including solubility, bioavailability, and target specificity.
The synthesis of 3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine presents unique challenges due to the complexity of its structure. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations, are frequently employed to construct the desired framework efficiently. The use of palladium catalysts, for instance, has been instrumental in forming carbon-carbon bonds between the cyclobutyl and indole moieties while maintaining high regioselectivity.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes involved in inflammation and cancer progression. The fluoro-substituents on the cyclobutyl ring are particularly noteworthy, as they can modulate lipophilicity and metabolic clearance rates—key parameters in drug development. By leveraging these properties, researchers aim to develop novel therapeutics with enhanced efficacy and reduced side effects.
The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the identification of promising candidates like 3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutylmethanamine. Predictive models can analyze vast datasets to predict binding affinities and toxicological profiles before experimental validation is necessary. This approach not only saves time but also allows for more rational design iterations based on quantitative structure-activity relationships (QSAR). Such innovations are reshaping how pharmaceutical researchers approach compound optimization.
The future prospects for CAS No. 2229624-84-2 are promising, with ongoing research focusing on its role in developing treatments for neurological disorders, autoimmune conditions, and oncological diseases. The combination of structural features—such as the difluorocyclobutylamine core and the methylated indole group—provides a rich foundation for further exploration. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
In conclusion,3,3-difluoro-1-(1-methyl-1H-indol-3-yl)cyclobutlymethanamine (CAS No. 2229624-84-2) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and multifaceted biological potential. Its unique combination of structural elements positions it as a valuable candidate for further investigation into therapeutic applications across multiple disease areas. As research methodologies continue to evolve—particularly with the advent of cutting-edge computational tools—the full therapeutic potential of this compound is yet to be fully realized.
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